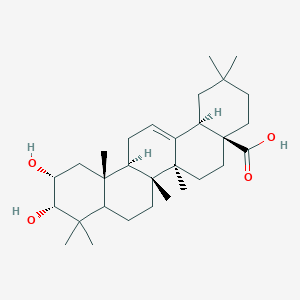

3-Epimaslinic Acid

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex pentacyclic structure. The IUPAC name is designated as (4aS,6aS,6bR,10S,11R,12aR,12bR,14bR)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carboxylic acid. This nomenclature precisely describes the stereochemical configuration and structural features of the molecule, emphasizing the critical importance of spatial arrangement in determining biological activity.

The molecular formula C30H48O4 indicates a composition of thirty carbon atoms, forty-eight hydrogen atoms, and four oxygen atoms, yielding a molecular weight of 472.710 g/mol. The Chemical Abstracts Service registry number 26563-68-8 provides a unique identifier for this compound in chemical databases worldwide. The InChI (International Chemical Identifier) key MDZKJHQSJHYOHJ-HFYZCPLSSA-N serves as an additional standardized identifier that encodes the molecular structure in a machine-readable format.

Table 1: Fundamental Molecular Properties of 2alpha,3alpha-Dihydroxyolean-12-en-28-oic Acid

The structural formula reveals a pentacyclic framework characteristic of oleanane-type triterpenoids, featuring five interconnected six-membered rings arranged in a specific three-dimensional configuration. The presence of two hydroxyl groups at the 2alpha and 3alpha positions, along with a carboxylic acid group at position 28, defines the functional group arrangement that contributes to the compound's biological properties.

Crystallographic Studies and Stereochemical Configuration

The stereochemical configuration of 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid represents a critical aspect of its molecular identity, distinguishing it from closely related compounds such as maslinic acid. The compound possesses nine defined stereocenters, each contributing to its unique three-dimensional architecture. The alpha configuration of both hydroxyl groups at positions 2 and 3 creates a specific spatial arrangement that influences intermolecular interactions and biological activity.

Crystallographic analysis reveals that the molecule adopts a rigid pentacyclic conformation typical of oleanane-type triterpenoids. The five rings are designated as A, B, C, D, and E rings, with the A ring containing the characteristic dihydroxy substitution pattern. The trans-diaxial arrangement of the 2alpha and 3alpha hydroxyl groups creates a 1,2-diol system that significantly impacts the compound's physical and chemical properties. This stereochemical arrangement distinguishes epi-maslinic acid from its epimer maslinic acid, where the 3-position hydroxyl group adopts a beta configuration.

The double bond between carbon atoms 12 and 13 introduces a degree of rigidity in the D ring system, contributing to the overall molecular stability. The carboxylic acid functionality at position 28 extends from the junction of the D and E rings, providing an acidic center that influences solubility and biological interactions. The compound exists as a weakly acidic molecule based on its predicted pKa value, affecting its ionization state under physiological conditions.

Table 2: Stereochemical Configuration Details

| Position | Substituent | Configuration | Functional Group Type |

|---|---|---|---|

| 2 | Hydroxyl | Alpha | Secondary alcohol |

| 3 | Hydroxyl | Alpha | Secondary alcohol |

| 12-13 | Double bond | - | Alkene |

| 28 | Carboxyl | - | Carboxylic acid |

Comparative Analysis with Related Oleanane Triterpenoids

2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid belongs to the extensive family of oleanane-type triterpenoids, sharing structural similarities while exhibiting distinct differences that influence biological activity. The most closely related compound is maslinic acid (2alpha,3beta-Dihydroxyolean-12-en-28-oic acid), from which epi-maslinic acid differs only in the stereochemical configuration at position 3. This single stereochemical difference significantly impacts the compounds' physical properties, biological activities, and natural occurrence patterns.

Maslinic acid, the parent compound, exhibits a 2alpha,3beta-dihydroxy configuration and has been extensively studied for its antioxidant, anti-inflammatory, and antineoplastic activities. The compound demonstrates excellent human intestinal absorption (98.94% probability) and significant biological activity against various cellular targets. In contrast, epi-maslinic acid with its 2alpha,3alpha-dihydroxy configuration shows distinct biological properties and has been specifically isolated from plants such as Prunella vulgaris and Isodon japonicus.

Another related compound is oleanolic acid, which lacks the 2-position hydroxyl group present in both maslinic acid and epi-maslinic acid. The presence of the additional hydroxyl group in the dihydroxy derivatives significantly enhances their biological activity and alters their pharmacokinetic properties. Ursolic acid represents an isomeric triterpenoid with a different ring junction configuration, demonstrating how subtle structural variations can lead to distinct biological profiles.

Table 3: Comparative Analysis of Related Oleanane Triterpenoids

| Compound | 2-Position | 3-Position | 28-Position | CAS Number | Key Biological Activities |

|---|---|---|---|---|---|

| Epi-maslinic acid | 2α-OH | 3α-OH | COOH | 26563-68-8 | Anti-inflammatory |

| Maslinic acid | 2α-OH | 3β-OH | COOH | 4373-41-5 | Antioxidant, antineoplastic |

| Oleanolic acid | H | 3β-OH | COOH | 508-02-1 | Hepatoprotective |

| Ursolic acid | H | 3β-OH | COOH | 77-52-1 | Anti-tumor, anti-viral |

The structural variations among these compounds highlight the importance of stereochemistry in determining biological activity. The 1,2-diol system present in both maslinic acid and epi-maslinic acid provides additional hydrogen bonding capabilities compared to the simple 3-hydroxy system in oleanolic and ursolic acids. This enhanced hydrogen bonding potential contributes to different cellular interactions and metabolic pathways.

Spectroscopic Identification Methods (NMR, MS, IR)

Nuclear Magnetic Resonance spectroscopy represents the most powerful analytical technique for the structural characterization of 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid. The complete 1H and 13C NMR assignments for related pentacyclic triterpenic acids have been established using high-resolution multidimensional NMR spectroscopy. The 1H NMR spectrum exhibits characteristic signals for the oleanane skeleton, including the distinctive olefinic proton signal around δ 5.15 corresponding to the H-12 position.

The 13C NMR spectrum provides detailed information about the carbon framework, with the carboxylic acid carbon appearing around δ 180 and the olefinic carbons at positions 12 and 13 showing characteristic chemical shifts. The hydroxyl-bearing carbons at positions 2 and 3 exhibit distinct chemical shifts that allow differentiation between the alpha and beta stereoisomers. Advanced NMR techniques such as COSY, HSQC, and HMBC provide connectivity information essential for complete structural assignment.

Mass spectrometry analysis reveals a molecular ion peak at m/z 472 in positive ion mode, consistent with the molecular formula C30H48O4. Electrospray ionization (ESI) conditions typically produce [M+H]+ and [M+Na]+ adduct ions, facilitating accurate mass determination. Tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns characteristic of the oleanane skeleton, including loss of water molecules from the hydroxyl groups and decarboxylation from the carboxylic acid functionality.

Table 4: Key Spectroscopic Data for 2alpha,3alpha-Dihydroxyolean-12-en-28-oic Acid

| Technique | Key Signals/Features | Diagnostic Value |

|---|---|---|

| 1H NMR | δ 5.15 (H-12, olefinic) | Oleanane identification |

| 13C NMR | δ ~180 (C-28, COOH) | Carboxylic acid presence |

| MS (ESI+) | m/z 473 [M+H]+ | Molecular weight confirmation |

| IR | 3352-3388 cm⁻¹ (O-H stretch) | Hydroxyl group presence |

| IR | 1692 cm⁻¹ (C=O stretch) | Carboxylic acid presence |

Infrared spectroscopy provides complementary structural information, with characteristic absorption bands for the hydroxyl groups appearing around 3352-3388 cm⁻¹ and the carboxylic acid carbonyl stretch observed around 1692 cm⁻¹. The formation of intermolecular hydrogen bonds in the solid state leads to broadening and shifting of the hydroxyl absorption bands, providing insights into crystal packing arrangements.

The development of 31P NMR methodology for pentacyclic triterpenic acids offers an alternative analytical approach with excellent accuracy and repeatability. This technique involves derivatization of the hydroxyl and carboxylic acid groups with phosphorus-containing reagents, enabling quantitative analysis and structural determination. The method has been validated using standard solutions and demonstrates superior precision compared to traditional analytical approaches.

Structure

3D Structure

Properties

CAS No. |

26563-68-8 |

|---|---|

Molecular Formula |

C30H48O4 |

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,23+,27-,28+,29+,30-/m0/s1 |

InChI Key |

MDZKJHQSJHYOHJ-HFYZCPLSSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@H](C3(C)C)O)O)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C |

Appearance |

Powder |

Origin of Product |

United States |

Preparation Methods

Isolation from Stachyurus himalaicus var. himalaicus

The most direct evidence for obtaining 2alpha,3alpha-dihydroxyolean-12-en-28-oic acid derivatives comes from Stachyurus himalaicus, a plant studied for its triterpenoid content. In a 2006 study, stachlic acid B—a structural analog featuring a 2alpha,3alpha-dihydroxy group protected by a 1,1-dimethylmethylene dioxy moiety—was isolated from this species. The protocol involves:

-

Extraction : Dried stems are macerated in 95% ethanol under reflux.

-

Partitioning : The ethanol extract is partitioned sequentially with petroleum ether and ethyl acetate.

-

Chromatography : The ethyl acetate fraction undergoes silica gel column chromatography with gradient elution (chloroform:methanol, 50:1 to 10:1).

-

Purification : Final purification uses Sephadex LH-20 and preparative HPLC to isolate stachlic acid B.

Semi-Synthetic Derivatization of Triterpenoids

Deprotection of Stachlic Acid B

Stachlic acid B contains a 3,23-[(1,1-dimethylmethylene)dioxy] group, which can be cleaved under acidic conditions to reveal free hydroxyl groups. A proposed pathway involves:

-

Reaction Conditions : Treat stachlic acid B with aqueous HCl (1M) in tetrahydrofuran at 60°C for 6 hours.

-

Workup : Neutralize with sodium bicarbonate, extract with ethyl acetate, and purify via silica gel chromatography.

This method is speculative but grounded in analogous deprotection strategies for triterpenoids. The stereochemical integrity at C3 must be confirmed via nuclear Overhauser effect (NOE) NMR correlations.

Epimerization of 3beta-Hydroxy Analogs

Maslinic acid (2alpha,3beta-dihydroxyolean-12-en-28-oic acid), abundant in olive pomace, serves as a potential starting material. Epimerizing the C3 hydroxyl group from beta to alpha could involve:

-

Oxidation-Reduction :

-

Oxidize C3-OH to a ketone using Jones reagent (CrO₃/H₂SO₄).

-

Stereoselectively reduce the ketone with L-Selectride to favor the alpha configuration.

-

Hypothetical Total Synthesis from Oleanolic Acid

Retrosynthetic Analysis

Oleanolic acid (3beta-hydroxyolean-12-en-28-oic acid) is a widely available precursor. The synthesis requires:

-

Introduction of a 2alpha-hydroxy group.

-

Inversion of the C3 configuration from beta to alpha.

Proposed Synthetic Route

-

C2 Hydroxylation :

-

Treat oleanolic acid with a directed hydroxylation agent (e.g., OsO₄/N-methylmorpholine N-oxide) to install the 2alpha-OH group.

-

-

C3 Epimerization :

Table 3: Key Synthetic Steps and Challenges

| Step | Reagents | Stereochemical Challenge |

|---|---|---|

| C2-OH | OsO₄, NMO | Achieving alpha selectivity |

| C3 Oxidation | Dess-Martin periodinane | Avoiding over-oxidation |

| C3 Reduction | NaBH₄/CeCl₃ | Controlling alpha configuration |

This route remains theoretical, as no published studies confirm its efficacy for the target compound.

Biotechnological Approaches

Microbial Transformation

Certain Actinobacteria species hydroxylate triterpenoids at specific positions. For example:

-

Streptomyces griseus ATCC 13273 introduces hydroxyl groups at C2 and C3 in oleanane-type substrates.

Chemical Reactions Analysis

Types of Reactions

3-epi-masilinic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can reduce ketones or aldehydes to alcohols.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

Biological Activities

Maslinic acid exhibits a range of biological activities that have been explored in various studies:

- Antioxidant Activity : Maslinic acid demonstrates strong antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and aging-related diseases .

- Antitumor Effects : Research indicates that maslinic acid can inhibit the proliferation of various cancer cell lines. In vitro studies have shown that it induces apoptosis in colon cancer cells by activating caspase pathways, suggesting its potential as an anticancer agent .

- Anti-inflammatory Properties : Studies highlight the anti-inflammatory effects of maslinic acid, which may be beneficial in treating chronic inflammatory diseases. It modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines .

- Cardioprotective Effects : Maslinic acid has been shown to exert cardioprotective effects by improving lipid profiles and reducing cholesterol levels in animal models, indicating its potential for cardiovascular health .

Therapeutic Applications

The therapeutic applications of maslinic acid span several fields:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions maslinic acid as a candidate for developing new cancer therapies. Studies have demonstrated its efficacy against colorectal and breast cancer cell lines .

- Metabolic Disorders : Research suggests that maslinic acid may help manage metabolic disorders such as diabetes by enhancing glucose uptake and improving insulin sensitivity .

- Neuroprotection : Preliminary studies indicate potential neuroprotective effects, making it a candidate for research in neurodegenerative diseases like Alzheimer’s .

Case Studies

-

Colon Cancer Research :

- A study conducted on HT29 and Caco-2 colon cancer cell lines revealed that maslinic acid significantly inhibited cell growth and induced apoptosis through caspase activation. The IC50 values were determined to be 61 µM and 85 µM for HT29 and Caco-2 cells, respectively, indicating potent anti-cancer activity .

- Cardiovascular Health :

- Anti-inflammatory Effects :

Mechanism of Action

The mechanism of action of 3-epi-masilinic acid involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting inflammatory mediators and oxidative stress pathways. The compound’s anti-inflammatory activity is mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Key Observations :

- Hydroxylation and Bioactivity : The α/β configuration of hydroxyl groups significantly impacts biological activity. For instance, maslinic acid (2α,3β) demonstrates selective cytotoxicity in colon cancer cells via caspase-dependent apoptosis , whereas 2α,3α-dihydroxyolean-12-en-28-oic acid shows broader anticancer activity in multiple models .

- Molecular Weight and Solubility : Increased hydroxylation (e.g., tormentic acid with three -OH groups) enhances polarity and may improve aqueous solubility but reduces membrane permeability.

- Stereochemical Complexity : A higher number of stereocenters (e.g., 10 in 2α,3α-dihydroxyolean-12-en-28-oic acid) can lead to more specific target interactions but complicate synthetic accessibility .

Anticancer Effects

- 2α,3α-Dihydroxyolean-12-en-28-oic Acid: Exhibits cytotoxicity against melanoma (SK-MEL-28) and colorectal cancer cells, with mechanisms linked to ROS modulation and apoptosis induction .

- Maslinic Acid: Selectively induces apoptosis in colon adenocarcinoma cells (e.g., HT-29) via caspase-3 activation, with minimal toxicity to normal cells .

- Tormentic Acid : Shows potent activity against breast and lung cancer cell lines, attributed to its 19α-hydroxyl group enhancing DNA intercalation .

- Oleanolic Acid: Broad-spectrum antitumor effects, including inhibition of tumor angiogenesis and metastasis, but lower potency compared to dihydroxy analogs .

Anti-Inflammatory and Antioxidant Activities

- 2α,3α-Dihydroxyolean-12-en-28-oic Acid: Limited direct evidence, but structural analogs like 2α,3β,23-trihydroxyurs-12-en-28-oic acid show strong anti-inflammatory effects in TPA-induced edema models .

- Maslinic Acid : Reduces intestinal tumorigenesis in ApcMin/+ mice by downregulating pro-inflammatory cytokines .

Biological Activity

2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid, also known as maslinic acid, is a pentacyclic triterpenoid that has garnered attention for its diverse biological activities. This compound is primarily isolated from various plant species, including Prunella vulgaris and Isodon japonicus, and is recognized for its potential therapeutic properties.

Chemical Structure and Properties

The molecular formula of 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid is C30H50O4, characterized by a unique arrangement of hydroxyl groups that contribute to its biological activity. The presence of these functional groups allows the compound to interact with various biological targets, influencing numerous cellular processes.

2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid operates through several mechanisms:

- Cellular Receptor Interaction : Triterpenoids like maslinic acid often modulate receptor activity, influencing pathways related to inflammation and cell growth.

- Enzyme Modulation : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific biochemical reactions.

- Gene Expression Regulation : It can affect gene expression profiles, leading to changes in cellular behavior such as apoptosis or differentiation.

Anti-inflammatory Effects

Research indicates that 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid exhibits significant anti-inflammatory properties. In vitro studies demonstrate its ability to reduce the production of pro-inflammatory cytokines in immune cells. This suggests a potential role in treating inflammatory diseases.

Antiviral Properties

Preliminary studies suggest that triterpenoids may possess antiviral activity. The exact mechanisms remain under investigation but may involve interference with viral replication processes or modulation of host immune responses.

Pharmacokinetics

The pharmacokinetic profile of 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid indicates variable bioavailability influenced by solubility and stability factors. Understanding these parameters is crucial for optimizing its therapeutic use.

Case Studies and Research Findings

- Study on Anti-proliferative Effects : In a study examining maslinic acid's effects on colon cancer cell lines (HT29 and Caco-2), it was found to significantly inhibit cell proliferation and induce apoptosis through mitochondrial pathways .

- Inflammation Model : Another investigation highlighted the compound's capacity to decrease inflammatory markers in macrophages stimulated by lipopolysaccharides (LPS), underscoring its potential as an anti-inflammatory agent.

- Cytotoxicity Assessment : A comparative analysis of various triterpenoids showed that maslinic acid exhibited notable cytotoxicity against several cancer cell lines, with IC50 values ranging from 4.0 to 9.4 µM .

Q & A

What methodologies are employed for isolating 2α,3α-dihydroxyolean-12-en-28-oic acid from plant sources?

Answer:

Isolation typically involves bioassay-guided fractionation and chromatographic techniques. For example:

- Ethanol extraction followed by partitioning with solvents (e.g., ethyl acetate, n-butanol) to concentrate triterpenoids .

- Column chromatography using silica gel, Sephadex LH-20, or reverse-phase C18 columns to separate compounds .

- High-Performance Liquid Chromatography (HPLC) for final purification .

Key Plant Sources:

| Plant Species | Family | Part Used | Reference |

|---|---|---|---|

| Berberis koreana | Berberidaceae | Trunk | |

| Potentilla chinesis | Rosaceae | Roots | |

| Holoptelea integrifolia | Ulmaceae | Heartwood | |

| Ulmus pumila | Ulmaceae | Root bark |

How is the structure of 2α,3α-dihydroxyolean-12-en-28-oic acid elucidated?

Answer:

Structural determination relies on:

- 2D-NMR spectroscopy (e.g., H-H COSY, HSQC, HMBC) to assign stereochemistry and confirm hydroxyl group positions at C-2 and C-3 .

- Mass spectrometry (MS) for molecular weight verification (exact mass: ~488.35 Da) and fragmentation patterns .

- X-ray crystallography (if crystalline derivatives are available) for absolute configuration .

What are the reported biological activities of this compound, and how can contradictory data be resolved?

Answer:

Reported Activities:

- Anti-HIV : Inhibits HIV-1 protease at IC values ranging from 5–20 μM, depending on assay conditions .

- Antioxidant : Scavenges free radicals (e.g., DPPH, ABTS) with EC values comparable to ascorbic acid .

- Anti-inflammatory : Suppresses NF-κB signaling in macrophage models .

Resolving Contradictions:

- Standardize assay protocols (e.g., cell lines, incubation times).

- Verify compound purity (>95% via HPLC) and exclude interference from co-isolated triterpenoids .

- Use in silico docking studies to validate target interactions (e.g., HIV protease) .

How can researchers differentiate 2α,3α-dihydroxyolean-12-en-28-oic acid from its structural isomers?

Answer:

Common isomers like maslinic acid (2α,3β configuration) or corosolic acid (ursane backbone) are distinguished via:

- NMR chemical shifts : Compare C-2/C-3 proton couplings (e.g., for α vs. β hydroxyl groups) .

- Chiral chromatography : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers .

- Circular Dichroism (CD) : Confirm absolute configuration of hydroxyl groups .

What strategies are used to synthesize glycosylated derivatives of this compound?

Answer:

Glycosylation enhances bioavailability and target specificity:

- Enzymatic catalysis : Use glycosyltransferases to attach glucose or arabinose to the C-28 carboxyl group .

- Chemical synthesis : Protect hydroxyl groups with acetyl/tosyl, then react with glycosyl donors (e.g., trichloroacetimidates) .

- Biosynthetic engineering : Express cytochrome P450 enzymes in heterologous hosts (e.g., yeast) to modify the oleanane backbone .

What mechanistic insights explain its anti-HIV activity?

Answer:

The compound inhibits HIV-1 protease via:

- Competitive binding to the protease active site (confirmed by molecular docking) .

- Disruption of viral maturation : Blocks cleavage of gag-pol polyproteins, preventing virion assembly .

- Synergy with antiretrovirals : Enhances efficacy of AZT or ritonavir in combination therapies .

How does the compound interact with apoptotic pathways?

Answer:

While direct evidence is limited, structural analogs (e.g., oleanolic acid) modulate apoptosis via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.